3-(4-acetylpiperazin-1-yl)-1-benzylquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

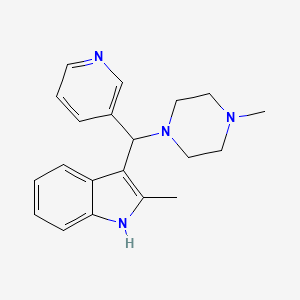

3-(4-acetylpiperazin-1-yl)-1-benzylquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ABQ, and it belongs to the class of quinoxalinones.

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of this compound have shown promising results in inducing apoptosis in breast cancer cells, specifically the MCF-7 cell line . The structure-activity relationship (SAR) studies suggest that simple N-9 alkyl substituted derivatives are potent anticancer agents, with some compounds inducing G2/M phase arrest and significant apoptosis in cancer cells .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment. The compound has been evaluated for its effectiveness in triggering apoptosis in various human cancer cell lines, which is a critical step in preventing the proliferation of cancer cells .

Cell Cycle Arrest

Research indicates that certain derivatives of this compound can cause cell cycle arrest at the G2/M phase. This is crucial because it halts the division of cancer cells, providing a window during which therapeutic interventions can be more effective .

Lead Compound for Drug Development

Due to its potent in vitro anticancer activity, this compound serves as a promising lead compound for further study. It could be the basis for developing new anticancer drugs that are more effective and have fewer side effects .

Biochemical Research

The compound’s impact on biochemical pathways, especially those related to cancer cell metabolism and death, is a significant area of research. Understanding these pathways can lead to the development of targeted therapies that are more specific to cancer cells, sparing healthy cells .

Pharmacological Studies

Pharmacological studies involve understanding the interactions of this compound with various biological systems. This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development .

Molecular Docking Studies

Molecular docking studies are used to predict the orientation of the compound when it binds to a target protein. This is important for understanding how the compound interacts at the molecular level and can guide the design of more effective derivatives .

Synthesis of Derivatives

The synthesis of new derivatives based on this compound’s structure is an ongoing research application. By altering certain functional groups, researchers aim to enhance its anticancer properties and reduce potential side effects .

properties

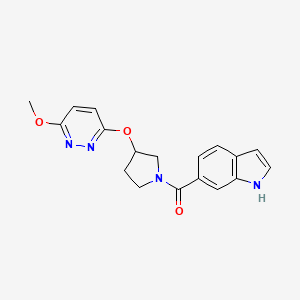

IUPAC Name |

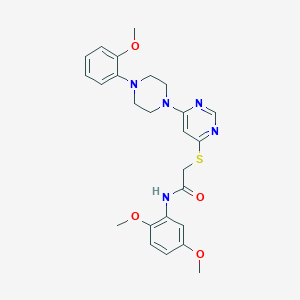

N-(2,5-dimethoxyphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4S/c1-32-18-8-9-21(33-2)19(14-18)28-24(31)16-35-25-15-23(26-17-27-25)30-12-10-29(11-13-30)20-6-4-5-7-22(20)34-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIKDPTUZSRVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2857006.png)

![7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2857012.png)

![4-Methyl-2-phenyl-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2857014.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(1,2-oxazol-3-yl)benzamide](/img/structure/B2857020.png)

![4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2857025.png)